

1-Cyclobutylpiperazine dihydrochloride

chemical properties

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Compound of Interest

Compound Name: 1-Cyclobutylpiperazine
dihydrochloride

Cat. No.: B1486704

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An In-depth Technical Guide to **1-Cyclobutylpiperazine Dihydrochloride**

Introduction

1-Cyclobutylpiperazine dihydrochloride is a disubstituted piperazine derivative that serves as a valuable building block in modern medicinal chemistry. The piperazine ring is a privileged scaffold, a core structure frequently found in pharmacologically active compounds due to its ability to interact with multiple biological targets and improve the pharmacokinetic properties of drug candidates.^{[1][2]} Specifically, the introduction of a cyclobutyl group provides a unique three-dimensional profile that can influence receptor binding, metabolic stability, and solubility compared to more common alkyl or aryl substituents.^[3]

This guide offers a comprehensive technical overview of **1-Cyclobutylpiperazine dihydrochloride** for researchers, scientists, and drug development professionals. It delves into the compound's core chemical and physical properties, outlines a representative synthetic pathway, details robust analytical characterization methodologies, discusses its pharmacological relevance, and provides essential safety and handling protocols. The information herein is synthesized to provide both foundational knowledge and practical, field-proven insights.

Core Chemical and Physical Properties

The dihydrochloride salt form of 1-Cyclobutylpiperazine enhances its stability and aqueous solubility, making it ideal for laboratory handling and use in subsequent synthetic steps or biological assays. Its fundamental properties are summarized below.

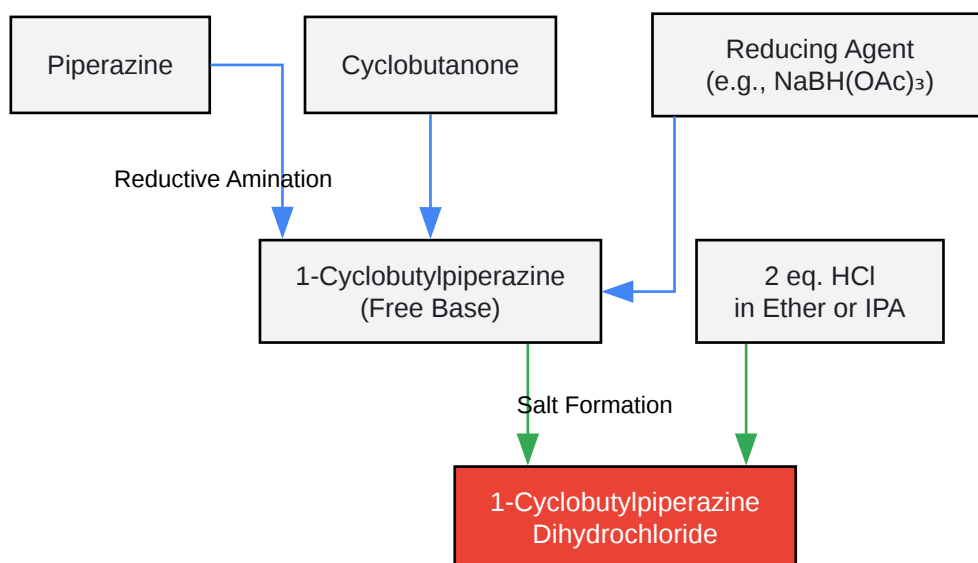
Property	Value	Source(s)
CAS Number	799557-65-6	[4][5]
Molecular Formula	C ₈ H ₁₈ Cl ₂ N ₂	[5]
Molecular Weight	213.15 g/mol	[5]
Appearance	White to cream-colored crystalline powder	[6][7]
Solubility	Freely soluble in water, slightly soluble in methanol and ethanol	[7]
Storage	Room temperature, in a dry, well-ventilated area	[5][8][9]
Purity	Typically ≥97% for research-grade material	[5]

Synthesis and Reactivity

Representative Synthetic Pathway: Reductive Amination

The synthesis of **1-Cyclobutylpiperazine dihydrochloride** can be efficiently achieved through a two-step process involving reductive amination of piperazine followed by salt formation. This method is advantageous due to the commercial availability of starting materials and generally high yields.

The core logic of this pathway is to first form the C-N bond between the cyclobutyl moiety and the piperazine ring. Reductive amination is a classic and reliable method for this transformation. The final step, salt formation with hydrochloric acid, converts the basic free amine into a stable, water-soluble solid that is easier to handle, purify, and store.



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Caption: Synthetic workflow for **1-Cyclobutylpiperazine dihydrochloride**.

Experimental Protocol: Synthesis

Objective: To synthesize **1-Cyclobutylpiperazine dihydrochloride** from piperazine and cyclobutanone.

Materials:

- Piperazine
- Cyclobutanone
- Sodium triacetoxyborohydride (NaBH(OAc)₃)
- Dichloromethane (DCM)
- Hydrochloric acid solution (2M in diethyl ether)
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (1.0 eq) in anhydrous DCM.
- **Addition of Ketone:** Add cyclobutanone (1.1 eq) to the solution and stir for 20 minutes at room temperature to allow for iminium ion formation.
- **Reduction:** Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or LC-MS.
- **Workup:** Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer twice with DCM.
- **Purification of Free Base:** Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield 1-Cyclobutylpiperazine as a crude oil.
- **Salt Formation:** Dissolve the crude product in a minimal amount of isopropanol or DCM. Cool to 0 °C and add 2.0 equivalents of a 2M HCl solution in diethyl ether dropwise with stirring.
- **Isolation:** A white precipitate will form. Continue stirring for 30 minutes at 0 °C. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, **1-Cyclobutylpiperazine dihydrochloride**.

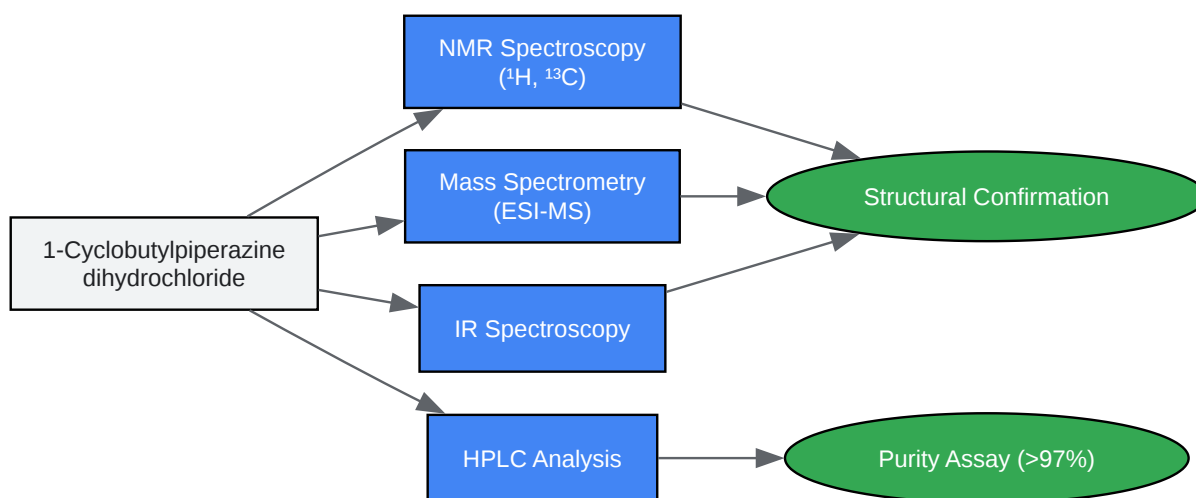
Chemical Reactivity

The reactivity of the compound is primarily dictated by the piperazine moiety. In its dihydrochloride salt form, the nitrogen atoms are protonated, rendering them non-nucleophilic. However, treatment with a base will liberate the free base, 1-Cyclobutylpiperazine. The secondary amine of the free base is a potent nucleophile and can participate in a wide range of reactions, including:

- Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- Alkylation: Reaction with alkyl halides to form tertiary amines.
- Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
- Buchwald-Hartwig Amination: Coupling with aryl halides to introduce aromatic substituents.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A self-validating system of orthogonal analytical techniques should be employed.



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Caption: Orthogonal workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms. For **1-Cyclobutylpiperazine dihydrochloride** (in D₂O or DMSO-d₆), the spectrum is expected to show distinct signals for the cyclobutyl and piperazine protons.

- Cyclobutyl Protons: A series of multiplets between δ 1.8–2.5 ppm.
- Piperazine Protons: Broad signals corresponding to the eight protons on the piperazine ring, typically found between δ 3.0–3.5 ppm. The broadening is due to chair-chair interconversion and proton exchange.^[10]
- N-H Protons: A very broad signal, often downfield, which exchanges with D₂O.
- ¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms in the molecule.
 - Cyclobutyl Carbons: Signals expected in the aliphatic region, typically δ 20-40 ppm for the CH₂ groups and a distinct signal for the CH carbon attached to the nitrogen.
 - Piperazine Carbons: Signals for the piperazine ring carbons would appear around δ 40-55 ppm.^[11]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The analysis is performed on the free base. The expected observation is the protonated molecular ion.

- Expected Ion: $[M+H]^+$
- Molecular Formula (Free Base): C₈H₁₆N₂
- Exact Mass (Free Base): 140.13
- Expected m/z: ~141.14

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. For the dihydrochloride salt, the spectrum is characterized by:

- N⁺-H Stretching: A very broad and strong absorption band in the 2400-3000 cm⁻¹ region, which is characteristic of amine salts.

- C-H Stretching: Sharp peaks just below 3000 cm^{-1} corresponding to the aliphatic C-H bonds of the cyclobutyl and piperazine rings.
- N-H Bending: A band around $1580\text{-}1600\text{ cm}^{-1}$.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound.

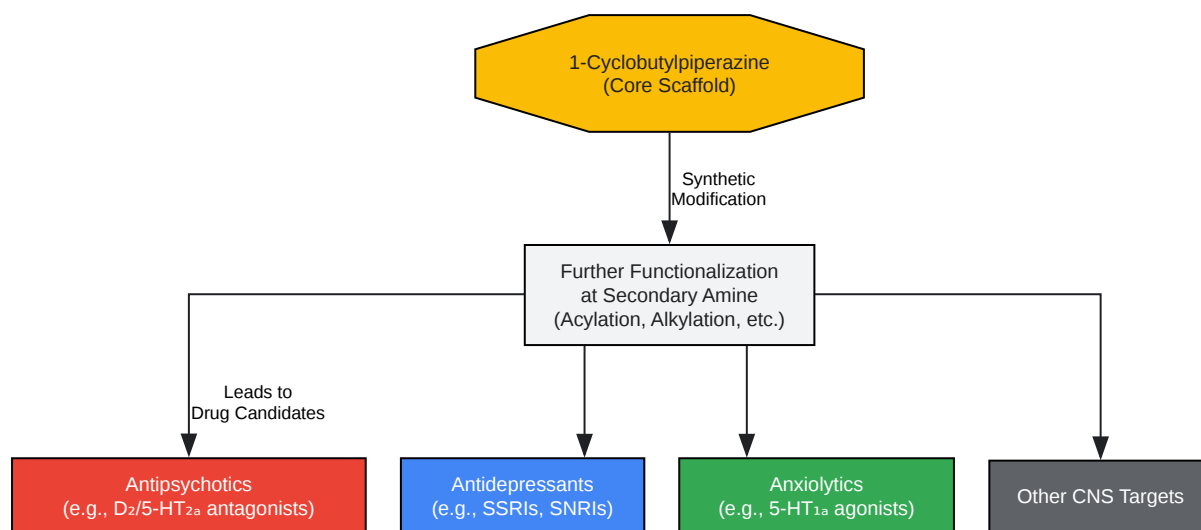
- Objective: To determine the purity of **1-Cyclobutylpiperazine dihydrochloride** by reverse-phase HPLC with UV detection.
- Methodology:
 - Column: C18, 4.6 x 150 mm, 5 μm particle size.
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
 - Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
 - Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 210 nm.[\[3\]](#)
 - Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of Water:Acetonitrile.
- Trustworthiness: The use of TFA in the mobile phase ensures that the amine is protonated, leading to sharp, symmetrical peaks. Purity is calculated based on the area percentage of the main peak relative to all observed peaks. For research-grade material, purity should exceed 97%.

Pharmacological Context and Applications

The piperazine nucleus is a cornerstone in the development of centrally acting therapeutic agents.[1] Its derivatives have been successfully developed as antipsychotic, antidepressant, and anxiolytic drugs.[1] These molecules often derive their activity from interactions with monoamine neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic receptors.[12][13]

1-Cyclobutylpiperazine dihydrochloride is best understood as a versatile intermediate or scaffold. The cyclobutyl group offers a distinct steric and lipophilic profile compared to simpler alkyl or more complex aryl groups. This can be strategically exploited in drug design to:

- **Optimize Binding:** The three-dimensional shape of the cyclobutyl group can enhance binding affinity and selectivity for a specific receptor pocket.
- **Improve Metabolic Stability:** The cyclic alkyl group can block sites of metabolism that might otherwise be susceptible to oxidation.
- **Modulate Physicochemical Properties:** Fine-tune solubility and permeability (LogP) to achieve a desirable pharmacokinetic profile.



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Caption: Piperazine core as a scaffold for CNS drug discovery.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling any chemical compound.

The following guidelines are based on safety data for similar piperazine hydrochlorides.

- Hazard Identification:
 - May cause skin irritation.[8]
 - Causes serious eye irritation.[14]
 - May be harmful if swallowed.
 - Avoid breathing dust.[8]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles.
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
 - Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator is recommended.[15]
- First Aid Measures:
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]
 - Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][14]
 - Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[14]
- Handling and Storage:

- Wash hands thoroughly after handling.[\[8\]](#)
- Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[\[8\]](#)[\[9\]](#)
- Avoid conditions that could lead to dust formation.

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